molecular formula C7H13ClO5P+ B14083776 Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester CAS No. 102711-11-5

Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester

Cat. No.: B14083776
CAS No.: 102711-11-5
M. Wt: 243.60 g/mol
InChI Key: YLUXQJNWFSDNGE-UHFFFAOYSA-N
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Description

Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester is a chemical compound with the molecular formula C6H12ClO4P It is an ester derivative of propanoic acid, featuring a chloro substituent and an ethoxymethylphosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester typically involves the esterification of propanoic acid derivatives. One common method is the reaction of 3-chloropropanoic acid with ethoxymethylphosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through distillation or recrystallization to ensure the final product’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new esters or nitriles, depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-chloro-, methyl ester: A simpler ester derivative with similar reactivity but lacking the ethoxymethylphosphinyl group.

    Propanoic acid, 3-methoxy-, methyl ester: Another ester derivative with a methoxy substituent instead of a chloro group.

    Propanoic acid, 3-phenoxy-, methyl ester: Contains a phenoxy group, offering different chemical properties and applications.

Uniqueness

Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester is unique due to the presence of the ethoxymethylphosphinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

102711-11-5

Molecular Formula

C7H13ClO5P+

Molecular Weight

243.60 g/mol

IUPAC Name

(3-chloro-1-methoxy-1-oxopropan-2-yl)oxy-(ethoxymethyl)-oxophosphanium

InChI

InChI=1S/C7H13ClO5P/c1-3-12-5-14(10)13-6(4-8)7(9)11-2/h6H,3-5H2,1-2H3/q+1

InChI Key

YLUXQJNWFSDNGE-UHFFFAOYSA-N

Canonical SMILES

CCOC[P+](=O)OC(CCl)C(=O)OC

Origin of Product

United States

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